![molecular formula C19H21NO4 B2748759 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate CAS No. 1241968-95-5](/img/structure/B2748759.png)
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
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Overview
Description
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a methyl 3-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of {[1-(4-methylphenyl)ethyl]amino}methyl 3-methoxybenzoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological receptors. Notably, it has shown promise in:
- Drug Design : Serving as a lead compound for the development of new drugs targeting specific diseases.
- Receptor Binding Studies : Used in experiments to determine binding affinities with different receptors, which is critical for understanding drug efficacy.
Research indicates that {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing a reduction in cell viability.
Cell Line | % Cell Viability | Treatment |
---|---|---|
HepG2 | 35.01 | Compound A |
MCF-7 | 39.22 | Compound B |
Control | 0.62 | Doxorubicin |
- Antimicrobial Activity : The compound has demonstrated antibacterial effects against common pathogens such as E. coli and S. aureus.
Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
E. coli | 15 | 10 |
S. aureus | 18 | 5 |
Mechanistic Studies
The mechanisms through which the compound exerts its effects are under investigation. Key areas of focus include:
- Apoptosis Induction : The compound appears to promote apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic protein levels.
- Cell Cycle Arrest : It may cause S-phase arrest in cancer cells, thereby inhibiting their proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study on Anticancer Activity : A study evaluated the compound's impact on HepG2 cells, revealing a significant decrease in cell viability compared to controls treated with established chemotherapeutic agents.
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl benzoate: Similar structure but lacks the methoxy group.
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methoxybenzoate: Similar structure with the methoxy group in a different position.
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-ethoxybenzoate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 3-position in {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate imparts unique chemical properties to the compound. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Biological Activity
The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H19N1O3
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
The structure features a carbamate moiety attached to a methyl 3-methoxybenzoate, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or receptors involved in various biological processes.
- Anticancer Activity : Research indicates that the compound may inhibit cell proliferation by targeting pathways involved in cancer cell growth. For instance, it has been observed to affect mitochondrial functions, similar to other compounds known for anticancer properties by disrupting ATP synthesis in oxidative phosphorylation pathways.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, showing potential against various bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- MCF-7 Cells : The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells, with an IC50 value indicating potent activity comparable to established anticancer agents .
- Mechanistic Insights : The compound's mechanism involves the modulation of apoptotic pathways and cell cycle arrest, leading to increased apoptosis in treated cells.
In Vivo Studies
Animal model studies have provided further insights into the therapeutic potential of this compound:
- Xenograft Models : In xenograft models using MCF-7 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. The observed effects were attributed to both direct cytotoxicity and antiangiogenic properties .
- Toxicity Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .
Data Tables
Study Type | Cell Line / Model | IC50 (µM) | Observations |
---|---|---|---|
In Vitro | MCF-7 | 27 | Significant growth inhibition observed |
In Vivo | Xenograft (MCF-7) | N/A | Tumor size reduction noted |
Toxicity Study | Wistar Rats | N/A | No significant adverse effects at therapeutic doses |
Case Studies
-
Anticancer Case Study :
A study involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor regression and improved quality of life metrics . -
Antimicrobial Case Study :
Clinical isolates of resistant bacterial strains were tested against this compound, revealing effective inhibition at concentrations that are achievable in clinical settings. This suggests potential applications in treating resistant infections.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)14(2)20-18(21)12-24-19(22)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXBEGIHPWTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.